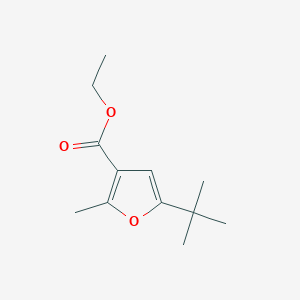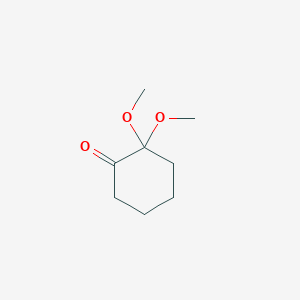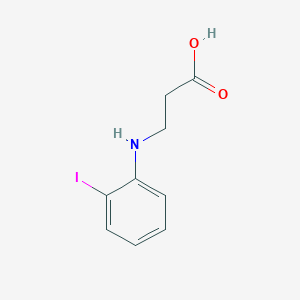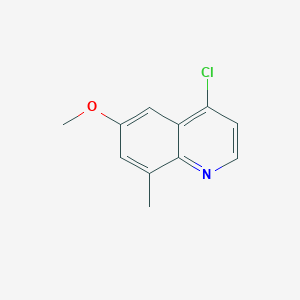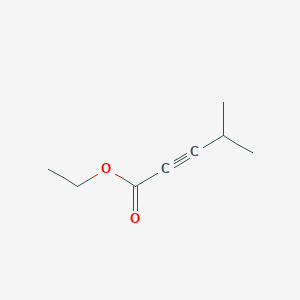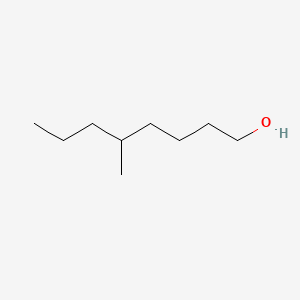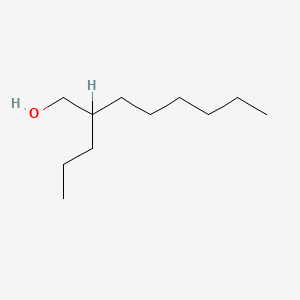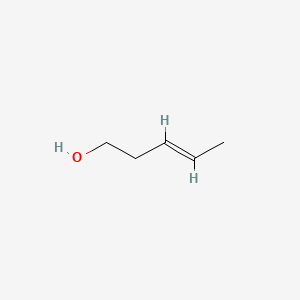
3-Penten-1-ol, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-1-ol, (3E)-: is an organic compound with the molecular formula C5H10O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the third and fourth carbon atoms in the pentene chain. The “(3E)” notation indicates the trans configuration of the double bond, meaning the substituents on the double-bonded carbons are on opposite sides. This compound is also known by other names such as trans-3-Pentenol-1 and (E)-pent-3-en-1-ol .
Mécanisme D'action
Biochemical Pathways
One study suggests that certain pentenols, including 3-penten-1-ol, may be involved in plant responses to volatile treatments .
Action Environment
The action, efficacy, and stability of 3-Penten-1-ol, (3E)- can be influenced by various environmental factors These may include temperature, pH, and the presence of other molecules
Analyse Biochimique
Biochemical Properties
It is known to be involved in the synthesis of pentyl leaf volatiles (PLVs), which are a group of volatile compounds that share structural similarity with green leaf volatiles (GLVs) . The enzymes, proteins, and other biomolecules that 3-Penten-1-ol, (3E)- interacts with are yet to be identified.
Cellular Effects
It is speculated that as a volatile compound, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving 3-Penten-1-ol, (3E)- are not well characterized. It is known to be involved in the synthesis of PLVs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing 3-Penten-1-ol, (3E)- involves the hydroboration-oxidation of 3-pentene. This process typically uses diborane (B2H6) or borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (C2H5MgBr), with formaldehyde (CH2O), followed by hydrolysis to yield 3-Penten-1-ol, (3E)-.
Industrial Production Methods: Industrial production of 3-Penten-1-ol, (3E)- often involves the catalytic hydrogenation of 3-pentyn-1-ol, using a palladium or nickel catalyst under controlled conditions to ensure the formation of the trans isomer .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Penten-1-ol, (3E)- can undergo oxidation reactions to form 3-pentenal or 3-pentenoic acid, depending on the oxidizing agent used.
Reduction: Reduction of 3-Penten-1-ol, (3E)- can yield pentanol, with the double bond being reduced to a single bond.
Substitution: The hydroxyl group in 3-Penten-1-ol, (3E)- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 3-Pentenal, 3-Pentenoic acid.
Reduction: Pentanol.
Substitution: 3-Pentenyl chloride
Applications De Recherche Scientifique
Chemistry: 3-Penten-1-ol, (3E)- is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its pleasant odor.
Biology and Medicine: In biological research, 3-Penten-1-ol, (3E)- is studied for its potential antimicrobial properties. It is also used in the synthesis of bioactive molecules that may have pharmaceutical applications.
Industry: Industrially, 3-Penten-1-ol, (3E)- is used in the manufacture of various chemicals, including plasticizers, lubricants, and surfactants. It is also employed in the production of polymers and resins .
Comparaison Avec Des Composés Similaires
3-Penten-1-ol, (3Z)-: The cis isomer of 3-Penten-1-ol, differing in the configuration around the double bond.
2-Penten-1-ol: An isomer with the double bond between the second and third carbon atoms.
1-Penten-3-ol: An isomer with the hydroxyl group on the third carbon and the double bond between the first and second carbon atoms.
Uniqueness: 3-Penten-1-ol, (3E)- is unique due to its trans configuration, which can result in different physical and chemical properties compared to its cis isomer. The trans configuration often leads to a more stable and less sterically hindered molecule, which can influence its reactivity and interactions with other compounds .
Propriétés
Numéro CAS |
39161-19-8 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
pent-3-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3 |
Clé InChI |
FSUXYWPILZJGCC-UHFFFAOYSA-N |
SMILES |
CC=CCCO |
SMILES canonique |
CC=CCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


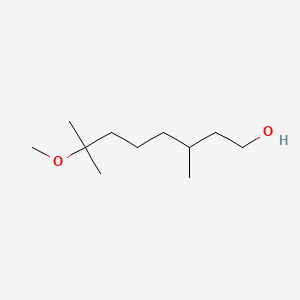

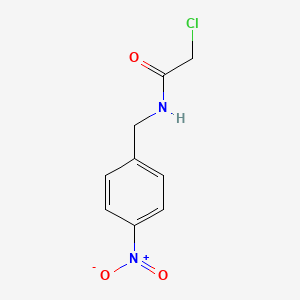
![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)

